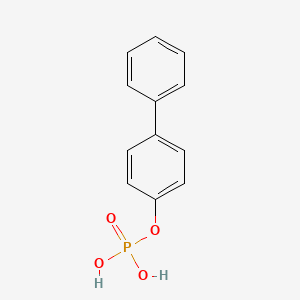
(4-phenylphenoxy)phosphonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-phenylphenoxy)phosphonic acid is a useful research compound. Its molecular formula is C12H11O4P and its molecular weight is 250.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(4-Phenylphenoxy)phosphonic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound, with the chemical formula C12H12O6P2, features a phosphonic acid functional group attached to a phenyl ether backbone. Its structure is significant for its interactions with biological systems, particularly due to the presence of the phosphonic acid moiety which can influence its solubility and bioavailability.
Mechanisms of Biological Activity
The biological activity of this compound is primarily linked to its ability to interact with various cellular pathways. The phosphonic acid group can mimic phosphate groups in biological systems, potentially influencing signaling pathways and enzyme activities.
- Antiviral Activity : Phosphonic acids, including derivatives like this compound, have shown antiviral properties. They interfere with viral replication by inhibiting key enzymes involved in the life cycle of viruses. For instance, phosphonates have been documented to exhibit cytostatic effects against several viruses by disrupting nucleic acid synthesis .
- Cytotoxic Effects : Recent studies have indicated that this compound may possess cytotoxic properties against certain cancer cell lines. The compound's mechanism involves inducing apoptosis in malignant cells while sparing normal cells, which is crucial for therapeutic applications .
- Immunomodulatory Effects : Compounds with phosphonic acid functionalities can modulate immune responses. Research suggests that these compounds may enhance or inhibit specific immune pathways, which could be beneficial in treating autoimmune diseases or enhancing vaccine efficacy .
In Vitro Studies
Several studies have explored the effects of this compound on various cell types:
- Cell Viability Assays : In vitro assays using human keratinocytes (HaCaT) and osteosarcoma SAOS-2 cells demonstrated that this compound has a concentration-dependent effect on cell viability. At higher concentrations (5 mM), significant cytotoxicity was observed, particularly in cancer cells .
- Gene Expression Modulation : Treatment with this compound resulted in notable changes in gene expression profiles associated with apoptosis and cell cycle regulation, indicating its potential as an anticancer agent .
Case Studies
- Osteosarcoma Treatment : A study focused on the anti-neoplastic potential of phosphonic acid derivatives highlighted this compound's ability to reduce cell viability in osteosarcoma models by approximately 55% at high concentrations. This suggests a promising avenue for further research into its use as a therapeutic agent in cancer treatment .
- Wound Healing Applications : Preliminary investigations into the compound's effects on wound healing indicated that it might enhance healing processes by modulating inflammatory responses and promoting cellular proliferation at lower concentrations .
Comparative Analysis of Biological Activity
特性
IUPAC Name |
(4-phenylphenyl) dihydrogen phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11O4P/c13-17(14,15)16-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCMDALUSRXPQDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OP(=O)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11O4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














